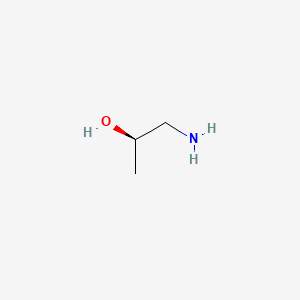

(R)-1-Amino-2-propanol

Description

(R)-(-)-1-Amino-2-propanol has been reported in Trypanosoma brucei with data available.

Properties

IUPAC Name |

(2R)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318940 | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-16-8 | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Amino-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Amino-2-propanol , also known as (R)-(-)-Isopropanolamine, is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and plays a role in biological processes. This technical guide provides an in-depth overview of its fundamental properties, experimental protocols, and biological significance, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a low-melting solid or a clear, colorless to light yellow liquid with a slight ammonia-like odor.[1][2] It is hygroscopic and soluble in water.[1][3] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NO | [3][4] |

| Molecular Weight | 75.11 g/mol | [3][4][5] |

| CAS Number | 2799-16-8 | [3][4][5] |

| Appearance | Colorless to light yellow solid or liquid | [4][6] |

| Melting Point | 24-26 °C | [3][5][7] |

| Boiling Point | 160 °C | [3][5][7] |

| Density | 0.954 g/mL at 25 °C | [3][5][7] |

| Refractive Index (n20/D) | 1.4482 | [5][7] |

| Optical Rotation [α]20/D | -23.5° (c=1 in methanol) | [3][5][7] |

| pKa (Predicted) | 12.92 ± 0.35 | [3] |

| Water Solubility | Soluble | [1][3] |

| Vapor Pressure | <1 mmHg at 20 °C | [3][5][7] |

| Flash Point | 71 °C (160 °F) | [8][9] |

| Autoignition Temperature | 335 °C (635 °F) | [5][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amino alcohol will typically show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.

Experimental Protocols

Synthesis of Racemic 1-Amino-2-propanol

A common industrial method for synthesizing 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[5] It is important to note that this method produces a racemic mixture of (R)- and (S)-1-amino-2-propanol. The separation of the enantiomers, a process known as resolution, is required to obtain pure this compound.

Reaction: Propylene Oxide + Ammonia → 1-Amino-2-propanol

Purification

Purification of this compound is critical to ensure high purity for pharmaceutical and research applications. Common methods include recrystallization and column chromatography.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water can be effective for polar compounds.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O).

Biological Significance and Pathways

This compound is a biologically significant molecule, notably as a precursor in the biosynthesis of cobalamin (Vitamin B₁₂).[5] In this pathway, the aminopropanol moiety is derived from L-threonine. The enzyme L-threonine kinase first phosphorylates L-threonine, which is then decarboxylated to yield this compound phosphate. This intermediate is subsequently incorporated into the structure of cobalamin.

The metabolism of this compound involves the enzyme (R)-aminopropanol dehydrogenase, which oxidizes it to aminoacetone.[5] While some amino acids act as neurotransmitters, the direct role of this compound as a primary neurotransmitter is not well-established. However, its structural similarity to other biogenic amines suggests potential neuromodulatory activity.

Biosynthesis of the Aminopropanol Moiety of Cobalamin

Caption: Biosynthesis of the this compound moiety of cobalamin.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] It is also a combustible liquid.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development

The chiral nature of this compound makes it a valuable chiral auxiliary and starting material in the asymmetric synthesis of pharmaceuticals. Its amino and hydroxyl groups provide versatile handles for chemical modifications, allowing for the construction of complex molecular architectures with specific stereochemistry, which is often crucial for pharmacological activity. It is used as an intermediate in the synthesis of various drugs.[5]

This technical guide provides a foundational understanding of the basic properties and handling of this compound for professionals engaged in scientific research and drug development. For further detailed information, consulting the referenced literature and safety data sheets is recommended.

References

- 1. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-1-Amino-2-propanol(2799-17-9) IR Spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]

- 10. osha.gov [osha.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-1-Amino-2-propanol

This compound, also known as (R)-(-)-isopropanolamine, is a chiral amino alcohol that serves as a critical building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its specific stereochemistry is crucial for the efficacy and safety of many drug products, making it a valuable intermediate in medicinal chemistry and process development.[1] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₃H₉NO.[2] Its structure consists of a propane backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. The designation "(R)" indicates the absolute configuration at the chiral carbon center (C2).[2]

Chemical Identifiers

Quantitative Data: Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 75.11 g/mol | [1][2][4] |

| Appearance | White crystals or colorless oily liquid / solidified mass | [1][5] |

| Melting Point | 24-26 °C | [1][5] |

| Boiling Point | 160 °C | [5] |

| Density | 0.954 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4482 | |

| Optical Rotation | [α]20/D = -22.5° to -24.0° (c=1 in methanol) | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Vapor Density | 2.6 (vs air) |

Experimental Protocols

A common method for the preparation of chiral 1-amino-2-propanol involves a two-step process starting from a chiral epoxide. The following is a representative protocol based on published methods.[7][8]

Synthesis of this compound

Step 1: Ring-Opening Reaction of (R)-Propylene Oxide

-

In a suitable reaction vessel, dissolve sodium tert-butoxide in an appropriate solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetamide to the cooled solution and stir for approximately 30 minutes.

-

While maintaining the ice bath, add (R)-propylene oxide to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 6-10 hours to ensure the reaction goes to completion.

-

Upon completion, neutralize the reaction with an acid (e.g., 2N hydrochloric acid).

-

Perform an aqueous workup. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic phases, dry with an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the intermediate product, a trifluoroacetamide-protected amino alcohol.

Step 2: Hydrolysis of the Intermediate

-

Dissolve the intermediate product obtained from Step 1 in methanol.

-

Add water and a base, such as potassium carbonate or sodium carbonate, to the solution.

-

Stir the mixture at room temperature for 6-7 hours to facilitate hydrolysis.

-

After the reaction is complete, filter the mixture and concentrate the filtrate to dryness.

-

Dissolve the resulting product in dichloromethane, filter to remove any remaining insoluble matter, and dry the solution over anhydrous sodium sulfate.

-

Concentrate the solution and purify the final product, this compound, by distillation under reduced pressure.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile chiral building block with significant applications in the pharmaceutical industry.[1] Its unique stereochemistry is essential for creating enantiomerically pure compounds, which is a critical aspect of modern drug development to ensure therapeutic efficacy and minimize side effects.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including beta-blockers and antiviral drugs like Tenofovir.[1][8] Beyond pharmaceuticals, it is also used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[1]

Caption: Logical flow from the core properties of this compound to its application and outcome in drug development.

Caption: A simplified experimental workflow for the synthesis of this compound.

Biological Significance

This compound is not only a synthetic intermediate but also has biological relevance. It is a known neuromodulator and a precursor to important neurotransmitters such as norepinephrine and dopamine.[2] Furthermore, in biosynthesis, the O-phosphate ester of (R)-1-aminopropan-2-ol is produced from the amino acid threonine and is one of the components incorporated into the structure of cobalamin (Vitamin B12).[9]

Caption: Simplified diagram showing the roles of this compound in biological pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]

- 3. (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-1-Amino-2-propanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (R)-(-)-1-Amino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN111574384A - Preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 9. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

(R)-1-Amino-2-propanol: A Technical Guide on its Established Roles and Hypothesized Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-2-propanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules.[1][2][3] While it is not primarily recognized for a direct pharmacological mechanism of action on its own, its biological significance is rooted in its role as a precursor in essential biosynthetic pathways and its utility in stereospecific chemical synthesis. This technical guide provides an in-depth overview of the established functions and potential, though less defined, neuromodulatory role of this compound.

Core Functions and Mechanisms

The primary significance of this compound lies in two key areas: its role as a chiral synthon in pharmaceutical manufacturing and its participation in the biosynthesis of cobalamin (vitamin B12).

Chiral Building Block in Asymmetric Synthesis

The stereochemistry of a drug molecule is critical to its biological activity. This compound, with its defined stereocenter, is a valuable chiral precursor for the synthesis of enantiomerically pure pharmaceuticals. This is particularly important in the development of drugs where one enantiomer is significantly more active or has a different physiological effect than the other.

A prominent example of its application is in the synthesis of the (S)-enantiomer of beta-blockers, such as Propranolol. The (S)-isomer of propranolol is known to be the active form, possessing significantly higher binding affinity for beta-adrenergic receptors compared to its (R)-enantiomer.

Experimental Protocol: Synthesis of (S)-Propranolol

The synthesis of (S)-Propranolol from 1-naphthol and utilizing a chiral amine like this compound conceptually involves the following key steps. A common industrial synthesis, however, often involves the reaction of 1-naphthol with epichlorohydrin, followed by ring-opening with isopropylamine. The chirality is often introduced through resolution of an intermediate or by using a chiral starting material. For the purpose of illustrating the use of a chiral amino alcohol, a conceptual pathway is described below.

-

Preparation of a Chiral Epoxide: A chiral epoxide is synthesized from an appropriate starting material, ensuring the correct stereochemistry for the final product.

-

Ring-Opening Reaction: The chiral epoxide is then subjected to a ring-opening reaction with isopropylamine. This step introduces the isopropylamino group, which is characteristic of propranolol.

-

Purification: The final product is purified using techniques such as chromatography and recrystallization to yield enantiomerically pure (S)-Propranolol.

Conceptual Synthetic Pathway of (S)-Propranolol

Caption: Conceptual synthesis of (S)-Propranolol.

Role in Cobalamin (Vitamin B12) Biosynthesis

This compound is a key intermediate in the biosynthesis of cobalamin (vitamin B12) in certain microorganisms.[1][4] Cobalamin is an essential cofactor for various metabolic enzymes in both prokaryotes and eukaryotes, including humans.

In the aerobic biosynthesis pathway of cobalamin, this compound is derived from the amino acid L-threonine.[5] It is then attached to the propionate side chain of the corrin ring of adenosylcobyric acid to form adenosylcobinamide.[4] This step is a crucial part of the assembly of the nucleotide loop of cobalamin.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the direct pharmacological effects of this compound. Its biological relevance is primarily understood through its role in biosynthetic pathways.

| Parameter | Value | Reference |

| Role | Precursor | [1][4][5] |

| Biosynthetic Pathway | Cobalamin (Vitamin B12) Synthesis | [1][4][5] |

| Origin | Derived from L-threonine | [5] |

Cobalamin Biosynthesis Pathway Involving this compound

Caption: Role of this compound in cobalamin synthesis.

Hypothesized Neuromodulatory Role

Some literature suggests that this compound may act as a neuromodulator and a precursor to the neurotransmitters norepinephrine and dopamine.[1] However, the direct evidence and a well-defined mechanism of action for this role are currently not well-established in peer-reviewed literature. The proposed mechanism is likely indirect, potentially through its structural similarity to other amino alcohols that may interact with neurotransmitter systems.

It is hypothesized that this compound could influence neurotransmitter levels, but further research is needed to substantiate these claims and elucidate the specific pathways involved. Studies investigating the effects of related compounds, such as isopropanol, have shown alterations in brain monoamine levels, but this cannot be directly extrapolated to this compound.

Experimental Protocols for Investigating Neuromodulatory Effects

Investigating the potential neuromodulatory effects of this compound would require a series of in vitro and in vivo experiments.

-

Receptor Binding Assays: To determine if this compound directly interacts with known neurotransmitter receptors (e.g., dopaminergic, adrenergic receptors).

-

Neurotransmitter Release and Uptake Studies: Using synaptosome preparations or microdialysis in animal models to measure changes in dopamine and norepinephrine levels following administration of this compound.

-

Electrophysiological Studies: To examine the effects of this compound on neuronal firing rates and synaptic plasticity in relevant brain regions.

-

Behavioral Studies: To assess the impact of this compound administration on behaviors associated with dopamine and norepinephrine function, such as motor activity, learning, and memory.

Conceptual Framework for Investigating Neuromodulatory Effects

Caption: Investigating potential neuromodulatory actions.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and biochemistry. Its primary and well-established "mechanism of action" is not as a direct therapeutic agent, but rather as a critical chiral building block for the stereospecific synthesis of pharmaceuticals and as a natural intermediate in the vital biosynthetic pathway of cobalamin. While a potential role as a neuromodulator has been suggested, this remains an area that requires substantial further investigation to define any specific molecular targets or pathways. Future research may uncover direct biological activities of this compound, but its current value to researchers and drug developers is firmly established in its synthetic and biosynthetic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 3. L-dopa facilitates the release of endogenous norepinephrine and dopamine via presynaptic beta 1- and beta 2-adrenoceptors under essentially complete inhibition of L-aromatic amino acid decarboxylase in rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 5. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Amino-2-propanol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-Amino-2-propanol

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a chiral amino alcohol used as an intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its material safety data is crucial for ensuring safe laboratory and manufacturing practices.

Substance Identification

This compound is a chiral organic compound, specifically the (R)-enantiomer.[1] It is also commonly referred to as (R)-(-)-Isopropanolamine.[2]

| Identifier | Value |

| Chemical Name | (R)-(-)-1-Amino-2-propanol[2][3] |

| Synonyms | (R)-(-)-Isopropanolamine, (R)-2-aminopropan-1-ol, D-Alaninol[1][2][3] |

| CAS Number | 2799-16-8[2][3] |

| EC Number | 220-532-9[3] |

| Molecular Formula | C₃H₉NO[3][4] |

| Molecular Weight | 75.11 g/mol [3][4] |

| UN Number | 3259[3] |

Hazard Identification

The substance is classified as hazardous, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage.[2][5][6] It is also a combustible liquid.[2][5]

| Hazard Classification | Category |

| Skin Corrosion / Irritation | Category 1B[2] |

| Serious Eye Damage / Eye Irritation | Category 1[2] |

| Flammable Liquids | Category 4[2][5] |

| Signal Word | Danger[2][3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5] H227: Combustible liquid[5] H312: Harmful in contact with skin[5] |

Physical and Chemical Properties

This compound is a solid at room temperature with a low melting point and appears as a colorless mass.[3]

| Property | Value |

| Appearance | Colorless solidified mass or fragments[3] |

| Melting Point | 24 - 26 °C[3] |

| Boiling Point | 160 °C[3] |

| Flash Point | 71 °C (159.8 °F) - closed cup[2][3] |

| Autoignition Temperature | 335 °C (635 °F)[2] |

| Density | 0.954 g/mL at 25 °C[3] |

| Vapor Density | 2.6 (vs air) |

| Vapor Pressure | <1 mmHg at 20 °C |

| Partition Coefficient (log Pow) | -0.93[5] |

Toxicological Information

Detailed toxicological data for the specific (R)-isomer is limited.[3] The data below is for the racemic mixture (1-Amino-2-propanol, CAS 78-96-6), which should be considered relevant for safety assessments. The substance is harmful if swallowed or in contact with skin and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[4][5][7]

| Test | Species | Route | Value |

| LD50 (Acute Oral Toxicity) | Rat | Oral | 1715 mg/kg[8] |

| LD50 (Acute Oral Toxicity) | Mouse, Guinea Pig, Rabbit | Oral | 2100–4260 mg/kg[8] |

| Carcinogenicity | N/A | N/A | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][5] |

Experimental and Emergency Protocols

The following protocols are derived from standard procedures outlined in the substance's safety data sheets. They provide methodological guidance for safe handling and emergency response.

First Aid Measures

A crucial first step in any exposure is to consult a physician and show them the material safety data sheet.[3]

-

Inhalation: If inhaled, the person should be moved into fresh air.[3][5] If breathing stops, artificial respiration should be administered.[3] Immediate medical attention is necessary.[5][6]

-

Skin Contact: Contaminated clothing and shoes must be removed immediately.[3][5] The affected skin area should be washed off with soap and plenty of water.[3] A physician should be consulted.[3][5]

-

Eye Contact: Eyes should be rinsed thoroughly with plenty of water for at least 15 minutes.[3] Contact lenses should be removed if present and easy to do.[3] An ophthalmologist should be called immediately.[5]

-

Ingestion: Do NOT induce vomiting.[3][4] The mouth should be rinsed with water, but nothing should be given by mouth to an unconscious person.[3][4] A physician should be consulted immediately.[3][5]

Firefighting Protocol

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][4][5]

-

Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) can be generated.[2][3] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear for firefighting if necessary.[2][3][4][5]

Accidental Release and Spill Cleanup Protocol

The workflow for managing a spill involves careful personal protection, containment, cleanup, and disposal.

Caption: Workflow for this compound Spill Response.

Handling and Storage

-

Safe Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid the formation of dust and aerosols.[3][6] Wear appropriate personal protective equipment, and avoid contact with skin, eyes, and clothing.[2][4][6] Keep away from heat, sparks, and open flames.[2][5]

-

Safe Storage: Store in a cool, dry, and well-ventilated place.[2][3] Keep containers tightly closed.[2][3][4] The substance should be stored locked up or in an area accessible only to qualified personnel.[3][5]

Transportation Information

This substance is regulated for transport due to its corrosive nature.

| Regulation | Value |

| UN Proper Shipping Name | AMINES, SOLID, CORROSIVE, N.O.S. ((R)-(-)-1-amino-2-propanol)[3] |

| Transport Hazard Class | 8 (Corrosive substances)[3] |

| Packing Group | II[3] |

| Marine Pollutant | No[3] |

References

- 1. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. (R)-(-)-1-Amino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 4. utsi.edu [utsi.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

(R)-1-Amino-2-propanol: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of (R)-1-Amino-2-propanol. It is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information for formulation, storage, and handling of this compound. This document summarizes available data, outlines experimental protocols, and presents key pathways and workflows to facilitate a thorough understanding of this chiral amino alcohol.

Physicochemical Properties

This compound, also known as (R)-(-)-1-aminopropan-2-ol or isopropanolamine, is a chiral organic compound featuring both an amine and a hydroxyl functional group.[1][2][3] These groups dictate its chemical behavior, making it a valuable intermediate in the synthesis of various pharmaceutical drugs.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₉NO | [1][3] |

| Molar Mass | 75.11 g·mol⁻¹ | [1][3] |

| Appearance | Colorless liquid or solidified mass; liquid after melting. | [2][3][4] |

| Odor | Slight ammonia-like | [4] |

| Melting Point | 24 - 26 °C | [2][3][5] |

| Boiling Point | 160 °C | [2][3][5] |

| Density | 0.954 g/cm³ at 25 °C | [2][5] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2][5] |

| Refractive Index (n20/D) | 1.4482 | [3][5] |

| pKa | 12.92 ± 0.35 (Predicted) | [3] |

| logP (Octanol/Water) | -0.93 | [6] |

Solubility Profile

The solubility of this compound is governed by the presence of the polar amine (-NH₂) and hydroxyl (-OH) groups, which allow for hydrogen bonding.[7] Its low molecular weight and polar nature contribute to its broad miscibility with polar solvents.

This compound exhibits high solubility in a range of common laboratory solvents. The logP value of -0.93 indicates its hydrophilic nature.[6]

| Solvent | Solubility | References |

| Water | Soluble / Highly Soluble | [1][3][4][7] |

| Alcohols (e.g., Ethanol) | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

| Acetone | Soluble | [1][4] |

| Benzene | Soluble | [4] |

| Carbon Tetrachloride | Soluble | [4] |

| Non-Polar Solvents | Poorly soluble | [7] |

Note: While some sources indicate solubility in non-polar solvents like benzene and carbon tetrachloride[4], its hydrophilic character suggests this may be limited. It is generally considered more soluble in polar solvents.[7]

Like other amino alcohols, the solubility of this compound is influenced by several factors:

-

pH: The amine group can be protonated in acidic conditions (forming an ammonium salt) and the hydroxyl group can be deprotonated in strongly basic conditions. These ionic forms generally exhibit higher aqueous solubility than the neutral molecule. The solubility of amino acids, a related class of compounds, shows a minimum at the isoelectric point and increases with the addition of acid or base.[8][9]

-

Temperature: The solubility of similar amino alcohols in aqueous solutions typically increases with rising temperature.[10]

-

Co-solvents: The presence of alcoholic co-solvents can alter the solubility profile. For many amino acids, solubility in aqueous solutions decreases as the concentration of an alcohol co-solvent (like ethanol) increases.[10]

Stability Profile

This compound is a chemically stable compound under standard ambient conditions but is subject to degradation under specific environmental stresses.[6][11]

-

General Stability: The compound is considered stable under normal conditions.[11]

-

Hygroscopicity: It is hygroscopic and will absorb moisture from the air.[3][11] Containers should be kept tightly sealed.

-

Thermal Stability: It is a combustible liquid.[6] It can form explosive mixtures with air upon intense heating.[6]

-

Storage: Store in a well-ventilated place. Keep cool. Store away from incompatible materials.

Several degradation pathways are possible based on the compound's structure and data from related amino alcohols.

-

Oxidative Degradation: As with other amines, this compound is susceptible to oxidation. Atmospheric degradation can be initiated by hydroxyl radicals.[12] Studies on similar amines show that oxidative degradation can lead to a variety of products, including aldehydes, imines, and amides.[12][13]

-

Incompatibilities:

-

Strong Oxidizing Agents: Should be avoided.[11]

-

Nitrosating Agents: In the presence of nitrites, nitrates, or nitrous acid, there is a potential for the formation and liberation of carcinogenic nitrosamines.[6] This is a critical consideration for applications in pharmaceuticals and other consumer products.

-

The diagram below illustrates a potential logic for assessing the stability of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solid or liquid form)

-

Selected solvent (e.g., water, ethanol, buffer of specific pH)

-

Sealed vials (e.g., glass scintillation vials with PTFE-lined caps)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Determine the solubility from the measured concentration of the saturated solution, typically expressed in mg/mL or mol/L.

This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing.[15]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period or shelf life.

Methodology:

-

Batch Selection: Use at least one representative batch of the substance.

-

Container Closure System: Store the substance in a container that simulates the proposed packaging for storage and distribution.[15]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Stress Testing (Forced Degradation): Expose the substance to heat (e.g., 60°C), humidity (>75% RH), oxidation, photolysis, and a range of pH values to identify potential degradation products and validate the analytical method's stability-indicating power.[15]

-

-

Testing Frequency:

-

Analytical Parameters: At each time point, test for attributes susceptible to change, including:

-

Assay (potency)

-

Appearance

-

Degradation products / Impurities

-

Enantiomeric purity (critical for chiral drugs)[16]

-

Water content (as it is hygroscopic)

-

-

Acceptance Criteria: Define acceptable limits for each parameter before starting the study. For example, no significant change in assay (e.g., >5% loss) and no new impurity exceeding a specified threshold.

References

- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (R)-(-)-1-Amino-2-propanol price,buy (R)-(-)-1-Amino-2-propanol - chemicalbook [chemicalbook.com]

- 4. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1-氨基-2-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 10. researchgate.net [researchgate.net]

- 11. Amino-2-propanol | CAS#:78-96-6 | Chemsrc [chemsrc.com]

- 12. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Stability Study Protocol for Chiral Drug – StabilityStudies.in [stabilitystudies.in]

(R)-1-Amino-2-propanol: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Amino-2-propanol, a versatile chiral amino alcohol, serves as a crucial intermediate in the stereoselective synthesis of a wide array of pharmaceuticals. Its inherent chirality makes it an invaluable starting material for the development of enantiomerically pure drugs, where specific stereochemistry is paramount for therapeutic efficacy and reduced side effects. This guide explores the synthesis, key applications, and potential research avenues for this important molecule, providing detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications in Drug Development

This compound is a cornerstone in the synthesis of several classes of therapeutic agents. Its primary applications lie in the production of beta-blockers, antiviral agents, and as a chiral auxiliary in asymmetric synthesis.

Beta-Adrenergic Blockers

This compound is a key precursor for the synthesis of (S)-propranolol and other beta-blockers. The stereochemistry at the C2 position of the propanol backbone is critical for the pharmacological activity of these drugs, with the (S)-enantiomer typically exhibiting significantly higher binding affinity to beta-adrenergic receptors.[1][2]

Antiviral Nucleoside Analogs

This chiral amine is an essential building block in the synthesis of the anti-HIV drug Tenofovir and its prodrugs, Tenofovir Alafenamide Fumarate (TAF) and Tenofovir Disoproxil Fumarate (TDF). The (R)-configuration of the aminopropanol moiety is crucial for the correct stereochemistry of the final drug molecule, which in turn is essential for its antiviral activity.

Chiral Ligands and Auxiliaries

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to facilitate a variety of enantioselective transformations.

Neuroprotective Agents

Recent research has explored derivatives of 3-amino-1-(5-indanyloxy)-2-propanol as potent sodium channel blockers for the treatment of ischemic stroke.[3] These compounds have shown promising neuroprotective activity in preclinical models.[3] The mechanism of action is believed to involve the use-dependent blockade of sodium channels, which is particularly effective in the sustained depolarization that occurs during an ischemic event.[3]

Synthesis of this compound

Several synthetic routes have been developed to produce enantiomerically pure this compound, including chemical and biocatalytic methods.

Chemical Synthesis

1. From L-Threonine: A common and practical approach involves the decarboxylation of the readily available amino acid L-threonine.[4] This method leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer.

2. From (R)-Propylene Oxide: The enantioselective ring-opening of (R)-propylene oxide with ammonia or an ammonia equivalent is another widely used industrial method.[5][6][7] The regioselectivity of the ring-opening is crucial to obtain the desired 1-amino-2-propanol isomer.

Biocatalytic Synthesis

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of this compound. These methods often utilize enzymes such as dehydrogenases to achieve high enantioselectivity. One notable pathway is the biosynthesis of cobalamin (vitamin B12), where this compound O-2-phosphate is an intermediate derived from L-threonine-O-3-phosphate.[8][9][10][11][12][13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Decarboxylation | L-Threonine | ~85% | >99% | [14] |

| Ring-opening | (R)-Propylene Oxide | 90-95% | >99% | [7] |

| Biocatalytic | L-Threonine | High | >99% | [15] |

Table 2: Pharmacological Data of Selected Drugs Derived from this compound

| Drug | Drug Class | Target | IC50 / Ki | Reference |

| (S)-Propranolol | Beta-blocker | β1/β2-adrenergic receptors | Ki: ~8.6 (-log mol/l) | [16] |

| Tenofovir Alafenamide (TAF) | Antiviral (HIV) | HIV Reverse Transcriptase | IC50: 0.0006 ± 0.0003 µM | [9] |

| Tenofovir Disoproxil Fumarate (TDF) | Antiviral (HIV) | HIV Reverse Transcriptase | IC50: 0.203 ± 0.069 µM | [9] |

| 3-Amino-1-(5-indanyloxy)-2-propanol derivative (4b) | Neuroprotective | Neuronal Na+ channels | High affinity | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Threonine

This protocol is adapted from a method involving the decarboxylation of L-threonine.

Materials:

-

L-Threonine

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

α-Tetralone

-

Vacuum distillation apparatus

Procedure:

-

A slurry of L-threonine in DMPU with a catalytic amount of α-tetralone is heated to 140-150 °C.

-

As the reaction proceeds, CO2 evolves, and the mixture becomes a homogeneous solution.

-

The product, this compound, is isolated by vacuum distillation. The significant difference in boiling points between the product (b.p. 160 °C) and the DMPU/α-tetralone mixture (b.p. ca. 260 °C) allows for simple purification.

-

The enantiomeric excess of the product can be determined by chiral HPLC after derivatization.

Protocol 2: Synthesis of (R)-Propranolol from 1-Naphthol and this compound (Illustrative)

This protocol outlines a general procedure for the synthesis of a beta-blocker.

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

This compound

-

Isopropylamine

-

Suitable solvent (e.g., ethanol)

-

Base (e.g., NaOH)

Procedure:

-

Epoxide Formation: 1-Naphthol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

-

Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. For the synthesis of (S)-propranolol, a chiral starting material like (R)-glycidyl nosylate would be reacted with isopropylamine. Alternatively, a racemic mixture can be synthesized and then resolved.

-

Purification: The final product is purified by recrystallization or column chromatography.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

General Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide phenylcarbamates (e.g., Chiralpak IA, IB, IC) or a Pirkle-concept column.[17][18]

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[17] The exact ratio is optimized for the specific analyte.

-

Detection: UV or fluorescence detection is commonly used.[17] For underivatized amino alcohols, derivatization with a chromophore- or fluorophore-containing reagent may be necessary to enhance detection.

-

Flow Rate: Typically around 1 mL/min.[17]

Procedure:

-

Prepare a standard solution of the racemic mixture and a solution of the synthesized sample.

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the synthesized sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Signaling Pathways and Workflows

Cobalamin (Vitamin B12) Biosynthesis Pathway

This compound is a precursor to the aminopropanol sidechain of cobalamin. The anaerobic biosynthesis pathway involves the phosphorylation of L-threonine to L-threonine-O-3-phosphate, followed by decarboxylation to this compound O-2-phosphate. This intermediate is then attached to adenosylcobyric acid.[8][9][10][12]

Caption: Anaerobic biosynthesis of the aminopropanol linker in cobalamin.

General Workflow for Synthesis of a Chiral Drug using this compound

The following diagram illustrates a typical workflow for the synthesis of a chiral pharmaceutical, starting from a simple precursor and utilizing this compound to introduce the desired stereochemistry.

Caption: General workflow for chiral drug synthesis.

Future Research Directions

The versatility of this compound continues to open new avenues for research and development in the pharmaceutical industry.

-

Novel Drug Scaffolds: Exploration of new derivatives of this compound as scaffolds for drugs targeting a wider range of diseases, including neurodegenerative disorders and cancer.

-

Green Chemistry Approaches: Further development of efficient and sustainable biocatalytic and flow chemistry methods for the industrial-scale production of this compound.

-

Advanced Chiral Ligands: Design and synthesis of novel chiral ligands derived from this compound for use in asymmetric catalysis, enabling the synthesis of other complex chiral molecules.

-

Mechanism of Action Studies: In-depth investigation of the mechanisms of action of neuroprotective derivatives to identify new therapeutic targets and strategies.

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ursa.cat [ursa.cat]

- 6. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 7. CN111574384A - Preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 8. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CobD, a novel enzyme with L-threonine-O-3-phosphate decarboxylase activity, is responsible for the synthesis of this compound O-2-phosphate, a proposed new intermediate in cobalamin biosynthesis in Salmonella typhimurium LT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (Open Access) The conversion of L-threonine to the Dg-1-amino-2-propanol of vitamin B12. (1957) | Alvin I. Krasna | 49 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 14. Formation of D-1-amino-2-propanol from L-threonine by enzymes from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. heraldopenaccess.us [heraldopenaccess.us]

The Cornerstone of Chirality: An In-depth Technical Guide to 1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chiral properties, synthesis, and profound significance of 1-amino-2-propanol, a versatile building block in modern chemistry and pharmacology. Its stereoisomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol, serve as crucial intermediates in the synthesis of a multitude of chiral drugs and bioactive molecules. Understanding the nuances of their properties and synthesis is paramount for the development of effective and safe pharmaceuticals.

Core Concepts: Chirality in 1-Amino-2-propanol

1-Amino-2-propanol, with the chemical formula C₃H₉NO, is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and an aminomethyl group (-CH₂NH₂).[1] This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol.[1] These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Physicochemical Properties of 1-Amino-2-propanol Enantiomers

The distinct stereochemistry of each enantiomer dictates its interaction with biological systems, making the use of enantiomerically pure forms essential in drug development. Below is a summary of their key physicochemical properties.

| Property | (R)-(-)-1-Amino-2-propanol | (S)-(+)-1-Amino-2-propanol | Racemic (±)-1-Amino-2-propanol |

| CAS Number | 2799-16-8[2] | 2799-17-9 | 78-96-6[1] |

| Molecular Formula | C₃H₉NO[2] | C₃H₉NO | C₃H₉NO[3] |

| Molecular Weight | 75.11 g/mol [2] | 75.11 g/mol | 75.11 g/mol [3] |

| Appearance | White or colorless to yellow fused solid or clear liquid[2] | Colorless to yellow liquid or solid[4] | Colorless liquid with a slight ammonia-like odor[3] |

| Melting Point | 24 °C | 24-26 °C[4] | 1.74 °C[1] |

| Boiling Point | 160 °C | 158-161 °C[4] | 159.46 °C[1] |

| Density | - | 0.954 g/mL at 25 °C | 0.973 g/mL at 18 °C[1] |

| Specific Rotation | -24° (c=1, MeOH) | +23 ± 1º (c=1 in MeOH)[4] | Not applicable |

| Refractive Index | - | n20/D 1.4437[4] | 1.4479[1] |

Significance in Pharmaceutical and Biological Systems

The enantiomers of 1-amino-2-propanol are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their specific stereochemistry is often a critical determinant of a drug's efficacy and safety.

(R)-(-)-1-Amino-2-propanol is a key intermediate in the synthesis of various bioactive molecules and has been found in Trypanosoma brucei.[5] It serves as a precursor in the production of certain anesthetics.[6]

(S)-(+)-1-Amino-2-propanol is widely utilized in the synthesis of pharmaceuticals and agrochemicals.[4] A notable application is in the manufacturing of the broad-spectrum fluoroquinolone antibiotic, ofloxacin, where it imparts the necessary stereochemical configuration to the final drug molecule.[7]

Furthermore, (R)-1-amino-2-propanol plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in aerobic organisms. It is attached to the propionic acid side chain of cobyric acid, a key step in the formation of this essential coenzyme.[8]

Experimental Protocols for Synthesis

The preparation of enantiomerically pure 1-amino-2-propanol is a critical process in synthetic organic chemistry. Several methods have been developed, including stereospecific synthesis from chiral precursors and resolution of the racemic mixture.

Stereospecific Synthesis from Chiral Propylene Oxide

This method involves the ring-opening reaction of a chiral epoxide with an amine source, followed by hydrolysis. The chirality of the starting epoxide dictates the stereochemistry of the final product.

Protocol for the preparation of (S)-1-amino-2-propanol: [9]

-

Ring-opening reaction: Dissolve trifluoroacetamide in a suitable solvent and add an alkali metal alkoxide. To this mixture, add (S)-propylene oxide (molar ratio of trifluoroacetamide to propylene oxide is 1:1.0-1.3). The reaction proceeds to form the intermediate N-(2-hydroxypropyl)-2,2,2-trifluoroacetamide.

-

Hydrolysis: Dissolve the intermediate product from step 1 in methanol and water. Add potassium carbonate (molar ratio of intermediate to base is 1:1.8-2.5) and stir the mixture at room temperature for 6 hours.

-

Work-up: Filter the reaction mixture and concentrate it to dryness. Dissolve the resulting product in dichloromethane, filter to remove insoluble matter, and dry the solution over anhydrous sodium sulfate.

-

Purification: Concentrate the solution and distill under reduced pressure to obtain the target product, (S)-1-amino-2-propanol. This process can achieve a yield of up to 90%.[9]

A similar procedure using (R)-propylene oxide will yield this compound with a yield of up to 91%.[9]

Synthesis from L-Threonine via Decarboxylation

This method utilizes the readily available chiral amino acid L-threonine as a starting material to produce this compound.

Protocol: [10]

-

Decarboxylation: In a suitable reaction vessel, heat a slurry of L-threonine in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with a catalytic amount of α-tetralone to 140-150 °C. As the reaction progresses, CO₂ evolves, and the mixture becomes a homogeneous solution.

-

Isolation: The significant difference in boiling points between the DMPU/α-tetralone mixture and the product allows for a simple vacuum distillation to isolate the pure this compound. This method can yield the product in 68% yield with an enantiomeric excess (ee) of >99.5%.[10]

Visualizing Key Pathways and Processes

Diagrams illustrating the molecular structure and its role in significant biological and synthetic pathways provide a clearer understanding of the importance of 1-amino-2-propanol's chirality.

Conclusion

The chirality of 1-amino-2-propanol is a fundamental aspect that underpins its widespread and critical applications, particularly in the pharmaceutical industry. The ability to synthesize and utilize enantiomerically pure forms of this compound is a testament to the advancements in asymmetric synthesis and chiral separation technologies. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and biological significance of (R)- and (S)-1-amino-2-propanol is indispensable for the innovation of novel and effective therapeutic agents.

References

- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. L14101.03 [thermofisher.com]

- 3. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. nbinno.com [nbinno.com]

- 8. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 9. CN111574384A - Preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

(R)-1-Amino-2-propanol: A Technical Whitepaper for Drug Development and Research

(R)-1-Amino-2-propanol, also known as (R)-(-)-isopropanolamine, is a crucial chiral building block in the pharmaceutical and chemical industries. Its specific stereochemistry is fundamental to the efficacy and safety of numerous therapeutic agents, making it a high-value intermediate in drug development. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on experimental protocols and biological pathways relevant to researchers, scientists, and drug development professionals.

Core Properties and Spectroscopic Data

This compound is a colorless liquid or low-melting solid with a slight ammonia-like odor.[1] Its chirality, arising from the stereocenter at the second carbon, is a defining feature that dictates its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its identification, handling, and use in synthetic and analytical procedures.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | (2R)-1-aminopropan-2-ol | [2] |

| CAS Number | 2799-16-8 | [2] |

| Molecular Formula | C₃H₉NO | [2] |

| Molecular Weight | 75.11 g/mol | [2] |

| Physical Properties | ||

| Appearance | Colorless liquid or white crystals | [3] |

| Melting Point | 24-26 °C | [3],[4] |

| Boiling Point | 158-161 °C | [3],[4] |

| Density | 0.954 g/mL at 25 °C | [4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [4] |

| Solubility | Soluble in water, alcohol, ether | [5] |

| Optical Properties | ||

| Optical Rotation | [α]20/D −22.5° to −24.0° (c=1 in methanol) | [3],[4] |

| Refractive Index (n20/D) | 1.4482 | [6],[4] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400MHz) | δ 1.17 (d, 3H), 2.45 (dd, 1H), 2.66 (dd, 1H), 3.54-3.67 (m, 1H), 3.76 (brs, 3H) | [7] |

| ¹³C NMR (CDCl₃) | δ 22.9, 46.3, 66.9 | [3],[8] |

| Mass Spectrum (EI) | Major fragments (m/z): 44, 30, 75 | [6] |

| IR Spectrum (Neat) | Key peaks (cm⁻¹): 3350-3250 (O-H, N-H stretch), 2960-2850 (C-H stretch), 1590 (N-H bend), 1080 (C-O stretch) | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Several methods have been developed, ranging from classical chemical resolutions to modern asymmetric and biocatalytic approaches.

High-Yield Two-Step Synthesis from Chiral Epoxypropane

A robust and high-yield method involves the ring-opening of (R)-propylene oxide with trifluoroacetamide, followed by hydrolysis. This process avoids harsh conditions and complex purification steps, delivering the target product with high optical purity and a total yield of over 90%.[7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-((R)-2-hydroxypropyl)-2,2,2-trifluoroacetamide (Intermediate I)

-

Dissolve sodium tert-butoxide (e.g., 300g, 3.12 mol) in tetrahydrofuran (THF, 2L) in a suitable reaction vessel.[9]

-

Cool the solution in an ice bath. Slowly add trifluoroacetamide (e.g., 294g, 2.6 mol). Stir for 30 minutes.[9]

-

While maintaining the ice bath, add (R)-propylene oxide (e.g., 166g, 2.96 mol).[9]

-

Allow the reaction to naturally warm to room temperature and continue stirring for 10 hours.[9]

-

Heat the mixture to 35°C and stir for an additional 2 hours.[9]

-

After the reaction, neutralize the mixture with 2N hydrochloric acid. Add water (1.3L) and allow the layers to separate.[9]

-

Extract the aqueous phase with dichloromethane. Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product. Yield: ~95% .[9]

Step 2: Hydrolysis to this compound

-

Dissolve the intermediate product I (e.g., 420g, 2.45 mol) in methanol (2L).[7]

-

Add water (350 mL) and potassium carbonate (744g, 5.4 mol).[7]

-

Stir the mixture at room temperature for 6 hours.[7]

-

Filter the reaction mixture and concentrate the filtrate to dryness.[7]

-

Dissolve the residue in dichloromethane, filter to remove insoluble matter, and dry the solution over anhydrous sodium sulfate.[7]

-

Concentrate the solution and purify by distillation under reduced pressure to obtain the final product. Yield: ~93% .[7]

Biocatalytic Synthesis

Biocatalytic methods offer high enantioselectivity (>99% ee) under mild, environmentally friendly conditions. A key approach is the stereoselective reduction of an amino ketone precursor using an alcohol dehydrogenase (ADH).

Experimental Protocol: General Biocatalytic Reduction

-

Enzyme Preparation: Utilize lyophilized E. coli cells harboring a recombinant (R)-selective alcohol dehydrogenase (e.g., Lk-ADH).[10]

-

Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 7.5) containing the keto-precursor (e.g., 1-(6-chloro-9H-purin-9-yl) propan-2-one).[10]

-

Cofactor System: Add a cofactor regeneration system, such as glucose/glucose dehydrogenase or formate/formate dehydrogenase, along with a catalytic amount of NAD⁺/NADH.[11]

-

Bioconversion: Add the enzyme preparation to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) with gentle agitation until the reaction is complete, as monitored by HPLC.[12]

-

Workup: After completion, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and evaporate the solvent to yield the product. Yields and enantiomeric excess are typically high (e.g., 86% yield, >99% ee) .[10]

Other Synthetic Routes

-

Addition of Ammonia to Propylene Oxide: This is a direct, industrially relevant method. However, it can lead to a mixture of mono-, di-, and triisopropanolamines, requiring careful control of reaction conditions (temperature, ammonia-to-epoxide ratio) to maximize the yield of the desired product.[2],[4]

-

Enantioselective C-H Amination: Advanced methods using photocatalysis with chiral copper and iridium complexes can achieve direct, enantioselective amination of C-H bonds in alcohol precursors, offering a novel route to β-amino alcohols with high stereocontrol (e.g., 92-94% ee).[13]

Applications in Drug Development

The primary value of this compound lies in its role as a chiral precursor for active pharmaceutical ingredients (APIs). Its stereocenter is incorporated directly into the final drug molecule, defining its biological activity.

Synthesis of Tenofovir

This compound is a critical intermediate in the synthesis of Tenofovir, a cornerstone antiretroviral drug used to treat HIV/AIDS.[7] It is used to construct the chiral (R)-9-[2-(phosphonomethoxy)propyl] side chain of the adenine core.

The synthesis begins with the condensation of diaminomaleonitrile and trimethylorthoformate.[4] this compound is then added, leading to a cyclization that forms the key intermediate (R)-HPI.[4] This intermediate is subsequently converted to the adenine core (HPA) and finally to Tenofovir.[4],[14]

Biological Significance

This compound is not only a synthetic building block but also a molecule with endogenous biological roles.

Cobalamin (Vitamin B₁₂) Biosynthesis

In many aerobic and anaerobic organisms, this compound is an essential component in the biosynthesis of cobalamin (Vitamin B₁₂).[2] It is derived from the amino acid L-threonine and serves as the linker between the corrin ring and the nucleotide loop. The enzyme CobU (in aerobic organisms) or CbiB (in anaerobic organisms) catalyzes the attachment of the this compound moiety to the propionate side chain of cobyric acid.[2],[5]

Metabolism to Aminoacetone

In biological systems, this compound is metabolized to aminoacetone. This conversion is catalyzed by the NAD⁺-dependent enzyme (R)-aminopropanol dehydrogenase.[8] This metabolic pathway is part of amino acid metabolism.

Conclusion

This compound is a cornerstone chiral intermediate whose importance in the pharmaceutical industry cannot be overstated. Its efficient and enantiomerically pure synthesis is a key step in the production of life-saving drugs like Tenofovir. The continued development of novel synthetic methods, particularly in biocatalysis and asymmetric C-H functionalization, promises to make this vital compound more accessible and sustainably produced. A thorough understanding of its chemical properties, synthetic routes, and biological roles is essential for any researcher or professional working in drug discovery and development.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. CN111574384A - Preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 3. Amino-2-propanol(78-96-6) 13C NMR spectrum [chemicalbook.com]

- 4. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Propanol, 1-amino-, (R)- [webbook.nist.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]

- 11. US20170067084A1 - Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Chiral Ligands from (R)-1-Amino-2-propanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chiral ligands derived from the readily available and inexpensive starting material, (R)-1-Amino-2-propanol. This chiral amino alcohol serves as a versatile building block for the creation of ligands that are pivotal in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The protocols outlined below cover the preparation of representative Schiff base and phosphine-containing ligands, along with their applications in enantioselective transformations.

Introduction to Chiral Ligands from this compound

This compound, also known as (R)-alaninol, is a valuable chiral precursor due to its bifunctional nature, possessing both a primary amine and a secondary alcohol. This arrangement allows for straightforward synthetic modifications to generate a diverse array of chiral ligands. These ligands, when complexed with transition metals, create chiral environments that can effectively control the stereochemical outcome of a wide range of chemical reactions. The resulting enantiomerically enriched products are of significant interest to the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

The two main classes of ligands synthesized from this compound and discussed herein are:

-

Schiff Base Ligands: Formed by the condensation of the primary amine of this compound with an aldehyde, typically salicylaldehyde or its derivatives. These ligands are often multidentate and form stable complexes with various metals.

-

Phosphine-Containing Ligands: These ligands incorporate a phosphorus atom, often as a phosphine group, which can be introduced through reactions with the amine or alcohol functionality. P,N-ligands, containing both phosphorus and nitrogen donor atoms, are a prominent subclass and have demonstrated high efficacy in numerous catalytic applications.

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through a one-step condensation reaction. A prominent example is the synthesis of (R)-N-salicylidene-1-amino-2-propanol.

Application Note: (R)-N-salicylidene-1-amino-2-propanol for Asymmetric Catalysis

The (R)-N-salicylidene-1-amino-2-propanol ligand and its derivatives are effective in promoting various asymmetric reactions when complexed with metal ions such as copper(II). These complexes have been successfully employed as catalysts in reactions like the asymmetric Henry reaction, which forms a C-C bond and creates two new stereocenters. The chirality of the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Synthesis of (R)-N-salicylidene-1-amino-2-propanol

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol (absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow oil or solid, is then purified. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis of Chiral Phosphine-Containing Ligands

The synthesis of chiral phosphine ligands from this compound often involves a multi-step process. A common strategy is to first convert the amino alcohol into an oxazoline, which can then be reacted with a phosphine source. This approach leads to the formation of valuable phosphine-oxazoline (PHOX) ligands.

Application Note: Chiral P,N-Ligands in Asymmetric Hydrogenation

Chiral P,N-ligands derived from this compound are highly effective in asymmetric hydrogenation reactions. When complexed with metals like rhodium or iridium, these ligands catalyze the addition of hydrogen across a double bond with high enantioselectivity. This is a critical transformation in the synthesis of chiral pharmaceuticals, where the reduction of a prochiral olefin or ketone is often a key step. The combination of the "soft" phosphorus and "hard" nitrogen donor atoms in P,N-ligands allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high catalytic activity and stereocontrol.

Experimental Protocol: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand from (R)-Alaninol

This protocol outlines a general multi-step synthesis of a PHOX-type ligand.

Step 1: Synthesis of the Oxazoline Intermediate

-

Amide Formation: this compound is first acylated with a suitable carboxylic acid derivative (e.g., 2-bromobenzoyl chloride) to form the corresponding amide.

-

Cyclization: The resulting amide is then treated with a dehydrating agent (e.g., thionyl chloride) to induce cyclization and formation of the oxazoline ring.

Step 2: Introduction of the Phosphine Moiety

-

Lithiation: The aryl bromide on the oxazoline intermediate is treated with a strong base, such as n-butyllithium, at low temperature to generate an aryllithium species.

-

Phosphination: The aryllithium is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine group.

Purification: The final PHOX ligand is purified by column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine.

Quantitative Data Summary

The performance of chiral ligands derived from this compound in asymmetric catalysis is typically evaluated by the yield and the enantiomeric excess (ee) of the product. The following tables summarize representative data for catalytic applications.

Table 1: Performance of a Cu(II)-Schiff Base Complex in the Asymmetric Henry Reaction

| Aldehyde Substrate | Product | Yield (%) | ee (%) |

| Benzaldehyde | (1R,2S)-1-Phenyl-2-nitroethanol | 85 | 92 |

| 4-Chlorobenzaldehyde | (1R,2S)-1-(4-Chlorophenyl)-2-nitroethanol | 88 | 95 |

| 2-Naphthaldehyde | (1R,2S)-1-(Naphthalen-2-yl)-2-nitroethanol | 82 | 90 |

Table 2: Performance of a Rh(I)-PHOX Complex in Asymmetric Hydrogenation of a Prochiral Olefin

| Olefin Substrate | Product | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 98 |

| Itaconic acid dimethyl ester | (R)-Methylsuccinic acid dimethyl ester | >99 | 96 |

| α-Acetamidostyrene | N-(1-Phenylethyl)acetamide | 98 | 94 |

Logical Relationships in Asymmetric Catalysis

The fundamental principle of asymmetric catalysis using chiral ligands involves the transfer of chirality from the ligand to the product via a transient diastereomeric intermediate.

Conclusion